molecular formula C11H11NO3 B12961880 (R)-N-(2-Oxotetrahydrofuran-3-yl)benzamide

(R)-N-(2-Oxotetrahydrofuran-3-yl)benzamide

Cat. No.: B12961880
M. Wt: 205.21 g/mol
InChI Key: HUNZJKFFMPFZTC-SECBINFHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2-Oxotetrahydrofuran-3-yl)benzamide typically involves the reaction of ®-2-oxotetrahydrofuran-3-ylamine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of ®-N-(2-Oxotetrahydrofuran-3-yl)benzamide may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-N-(2-Oxotetrahydrofuran-3-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(2-Oxotetrahydrofuran-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of various biochemical pathways. Its structural features make it a useful tool for understanding the behavior of similar compounds in biological systems.

Medicine

In medicinal chemistry, ®-N-(2-Oxotetrahydrofuran-3-yl)benzamide has potential applications as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with specific characteristics, such as improved mechanical strength or enhanced chemical resistance.

Mechanism of Action

The mechanism of action of ®-N-(2-Oxotetrahydrofuran-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • ®-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate
  • ®-4,4-Dimethyl-2-oxotetrahydrofuran-3-yl (1S,2S,3R,4R)-3-triphenylstannylbicyclo[2.2.1]hept-5-ene-2-carboxylate

Uniqueness

®-N-(2-Oxotetrahydrofuran-3-yl)benzamide is unique due to its specific structural features, such as the presence of both a benzamide group and a tetrahydrofuran ring. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

N-[(3R)-2-oxooxolan-3-yl]benzamide

InChI

InChI=1S/C11H11NO3/c13-10(8-4-2-1-3-5-8)12-9-6-7-15-11(9)14/h1-5,9H,6-7H2,(H,12,13)/t9-/m1/s1

InChI Key

HUNZJKFFMPFZTC-SECBINFHSA-N

Isomeric SMILES

C1COC(=O)[C@@H]1NC(=O)C2=CC=CC=C2

Canonical SMILES

C1COC(=O)C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

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